6-Azaspiro[3.4]octane-6-carbonyl chloride
Description
Overview of Spirocyclic Heterocycles in Contemporary Chemical Research
Spirocyclic heterocycles are a unique class of organic compounds that have garnered significant attention in modern chemical research, particularly in the fields of medicinal chemistry and materials science. walshmedicalmedia.com These molecules are characterized by a distinctive three-dimensional architecture where two rings share a single common atom, known as the spiro atom. walshmedicalmedia.com This structural feature imparts a significant degree of conformational rigidity compared to more flexible linear or simple cyclic molecules. nih.govrsc.org
The rigidity and three-dimensional nature of spirocyclic scaffolds are highly advantageous in drug discovery. nih.govresearchgate.net By limiting the conformational mobility of a molecule, these frameworks can help to fix the spatial arrangement of important functional groups, potentially leading to more effective and selective interactions with biological targets like enzymes and receptors. nih.govresearchgate.net The introduction of a spirocyclic core into a drug candidate can lead to improved physicochemical and pharmacokinetic properties, such as increased solubility and metabolic stability. researchgate.netbldpharm.com Consequently, spirocyclic motifs are increasingly found in approved drugs and clinical candidates. researchgate.net Beyond pharmaceuticals, spiro heterocycles are also utilized in the design of materials with specific electronic or optical properties for applications in organic electronics and nanotechnology. walshmedicalmedia.com
Structural Features and Nomenclature of the 6-Azaspiro[3.4]octane Core
The 6-Azaspiro[3.4]octane core is a specific type of spirocyclic heterocycle. Its structure consists of two rings joined by a single spiro carbon atom. The nomenclature "[3.4]" indicates that the spiro atom is connected to a cyclobutane (B1203170) ring (four carbon atoms, not including the spiro atom) and a cyclopentane (B165970) ring (three carbon atoms, not including the spiro atom). The prefix "6-Aza" specifies that a nitrogen atom replaces a carbon atom at the 6th position of the spiro[3.4]octane skeleton.
The numbering of the spirocyclic system begins in the smaller ring (the cyclobutane) at a carbon atom adjacent to the spiro center, proceeds around the small ring, then through the spiro atom, and finally around the larger ring. In this case, the larger cyclopentane ring contains the heteroatom (nitrogen). This unique arrangement provides a rigid, three-dimensional scaffold that is explored as a building block in the synthesis of more complex molecules. researchgate.netlookchem.com
Below is a data table summarizing the key properties of the parent compound, 6-Azaspiro[3.4]octane.
| Property | Value |
| Chemical Name | 6-Azaspiro[3.4]octane |
| CAS Number | 765-64-0 |
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.18 g/mol |
| Boiling Point | 162.0±8.0 °C (Predicted) |
| pKa | 11.41±0.20 (Predicted) |
| LogP | 1.47880 (Predicted) |
| Data sourced from Lookchem. lookchem.com |
Role of Acyl Chlorides as Activated Intermediates in Organic Synthesis
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org They are highly reactive derivatives of carboxylic acids and serve as crucial activated intermediates in a vast array of organic transformations. fiveable.mewordpress.com Their high reactivity stems from the presence of two electron-withdrawing groups (the carbonyl oxygen and the chlorine atom) attached to the same carbon, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. organicchemistrytutor.com
This enhanced reactivity makes acyl chlorides superior reagents for acylation reactions compared to their parent carboxylic acids. They readily react with a wide range of nucleophiles, such as alcohols, amines, and salts of carboxylic acids, to form esters, amides, and acid anhydrides, respectively. wikipedia.orgorganicchemistrytutor.com These reactions typically proceed via a nucleophilic acyl substitution mechanism, where the chloride ion acts as an excellent leaving group. fiveable.me Because of their versatility and high reactivity, acyl chlorides are fundamental tools for constructing complex organic molecules. fiveable.mewordpress.com
The table below outlines common reactions involving acyl chlorides.
| Nucleophile | Product | Reaction Type |
| Alcohol (R'-OH) | Ester (R-COOR') | Alcoholysis |
| Amine (R'NH₂) | Amide (R-CONHR') | Aminolysis |
| Carboxylate (R'-COO⁻) | Acid Anhydride (R-COOCO-R') | Acylation |
| Water (H₂O) | Carboxylic Acid (R-COOH) | Hydrolysis |
| Information compiled from various sources. wikipedia.orgorganicchemistrytutor.com |
Research Context and Scope for 6-Azaspiro[3.4]octane-6-carbonyl chloride within Spirocyclic Chemistry
This compound is a specialized chemical reagent that combines the structural features of the 6-azaspiro[3.4]octane core with the high reactivity of an acyl chloride. This compound does not typically represent a final product but rather serves as a key activated intermediate for incorporating the valuable 6-azaspiro[3.4]octane scaffold into larger, more complex molecules.
The significance of this particular carbonyl chloride lies in its function as a synthetic building block. Researchers in medicinal chemistry and drug discovery utilize such intermediates to systematically modify lead compounds. bldpharm.comnbinno.com By reacting this compound with various nucleophiles (e.g., amines or alcohols present on another molecule), chemists can efficiently synthesize a library of novel amides, carbamates, and ureas. Each of these new compounds contains the rigid, three-dimensional 6-azaspiro[3.4]octane moiety.
The research scope for this compound is therefore centered on its application in synthetic programs aimed at exploring new chemical space. researchgate.net The goal is often to investigate how the introduction of the spirocyclic scaffold influences the biological activity, selectivity, or pharmacokinetic properties of a parent molecule. bldpharm.com The use of the highly reactive carbonyl chloride functional group ensures that the coupling reactions are efficient and high-yielding, facilitating the rapid generation of diverse molecular structures for further study.
Structure
3D Structure
Properties
IUPAC Name |
6-azaspiro[3.4]octane-6-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c9-7(11)10-5-4-8(6-10)2-1-3-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGDJKCJVONLKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN(C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Azaspiro 3.4 Octane 6 Carbonyl Chloride and Its Core Scaffold
Strategies for the Construction of the 6-Azaspiro[3.4]octane Ring System
The construction of the 6-azaspiro[3.4]octane scaffold, which combines an azetidine (B1206935) ring and a cyclopentane (B165970) ring sharing a single carbon atom, relies on several key synthetic approaches. These methodologies are designed to be step-economic and scalable, providing access to these valuable building blocks for drug discovery. researchgate.net
Annulation, the process of building a new ring onto a pre-existing one, is a primary strategy for synthesizing the 2-azaspiro[3.4]octane system, a constitutional isomer of the 6-azaspiro scaffold. The principles are directly applicable. Three successful routes have been developed based on this concept. rsc.org One approach involves the annulation of a cyclopentane ring onto an azetidine precursor, while two other approaches focus on the annulation of the four-membered azetidine ring onto a cyclopentane starting material. rsc.orgresearchgate.net These methods utilize readily available starting materials and conventional chemical transformations, often with minimal need for chromatographic purification. rsc.org A related strategy for 2,6-diazaspiro[3.4]octane involves a 6-step route that uses enolate acylation to construct the necessary quaternary carbon center. researchgate.net
Cycloaddition reactions, particularly [3+2] cycloadditions, offer a convergent and efficient route to azaspiro[3.4]octane systems. researchgate.netresearchgate.net This approach is highlighted in the synthesis of 2,6-diazaspiro[3.4]octane, a surrogate for piperazine (B1678402) in medicinal chemistry. researchgate.net The key step involves the reaction of an azomethine ylide equivalent, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, with a suitable dipolarophile. researchgate.netmdpi.com For instance, reacting an α,β-unsaturated ester derived from N-Boc-azetidin-3-one with an azomethine ylide precursor in the presence of lithium fluoride (B91410) affords the 2,6-diazaspiro[3.4]octane core in good yield. mdpi.com This methodology provides a powerful tool for assembling the spirocyclic scaffold with control over functionality.
| Dipolarophile Precursor | Azomethine Ylide Source | Product Scaffold | Reference |
| N-Boc-azetidin-3-one | N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine | 2,6-Diazaspiro[3.4]octane | mdpi.com |
| tert-butyl 3-(2-ethoxy-2-oxo-ethylidene)azetidine-1-carboxylate | N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine | 2,7-Diazaspiro[3.4]octane | researchgate.net |
The inherent ring strain of azetidines can be harnessed in ring expansion strategies to form more complex heterocyclic systems, including spirocycles. rsc.org While not a direct route to the 6-azaspiro[3.4]octane, the principles are relevant. For example, acid-promoted ring expansion of 2,2-disubstituted azetidines can lead to the formation of six-membered rings. rsc.org In some cases, a ring expansion can be followed by a spirocyclization event. nih.gov These strain-release-driven processes demonstrate the versatility of the four-membered azetidine ring as a synthetic intermediate for accessing larger and more complex scaffolds. rsc.orgresearchgate.net Conversely, ring contraction strategies, such as the Wolff rearrangement, can also be employed to form strained ring systems from more readily available precursors. rsc.org
Cyclic ketones and functionalized esters are common starting materials for building spirocyclic systems through annulation reactions. lookchem.com A tandem conjugate addition-Dieckmann cyclization protocol has been successfully used to construct oxa-azaspiro[3.4]octanes. lookchem.com This sequence starts with a Michael acceptor and a functionalized ester, which, upon reaction, form an intermediate that undergoes an intramolecular Dieckmann condensation to yield a spirocyclic ketoester. lookchem.com This intermediate can then be decarboxylated to provide the core spirocyclic ketone. lookchem.com For example, the reaction of an appropriate precursor with methyl glycolate (B3277807) can yield a spirocyclic ketoester, which upon Krapcho decarboxylation, forms an oxa-azaspirocyclic ketone. lookchem.com This ketone can be further functionalized, for instance, by reduction to the corresponding alcohol. lookchem.com
Synthetic Routes to 6-Azaspiro[3.4]octane-6-carbonyl chloride from Precursors
Once the 6-azaspiro[3.4]octane scaffold is constructed, often with a protecting group on the nitrogen, it must be converted to the target carbonyl chloride. This typically involves preparing a carboxylic acid derivative as a key intermediate.
The direct precursor to the carbonyl chloride is the corresponding carboxylic acid. A common route to this acid is through the hydrolysis, or saponification, of a corresponding ester derivative. lookchem.com For instance, a spirocyclic ester can be treated with a base like potassium hydroxide (B78521) to smoothly furnish the carboxylic acid. lookchem.commdpi.com The ester itself is often an intermediate in the synthesis of the spirocyclic ring system, as seen in cycloaddition or annulation strategies. mdpi.comlookchem.com For example, the synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a closely related analog, can be achieved by saponifying the corresponding ester with aqueous potassium hydroxide. mdpi.com This transformation is a standard and high-yielding method for unmasking the carboxylic acid functionality, preparing it for conversion to the more reactive carbonyl chloride. researchgate.net
The final step in the synthesis is the conversion of the 6-azaspiro[3.4]octane-6-carboxylic acid (or its N-protected form) into the corresponding carbonyl chloride. This is a classic transformation in organic chemistry, readily achieved by treating the carboxylic acid with a standard chlorinating agent. youtube.com Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this purpose. The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is then displaced by a chloride ion to form the final acid chloride product. youtube.com This creates a highly reactive electrophilic center, making the this compound a versatile intermediate for further synthetic elaborations, such as amide bond formation. youtube.com
Reagents and Conditions for Carboxylic Acid to Acyl Chloride Conversion
The conversion of a carboxylic acid to an acyl chloride involves substituting the hydroxyl (-OH) group of the carboxyl moiety with a chlorine atom. This is a crucial step as acyl chlorides are significantly more reactive than their parent carboxylic acids, making them valuable intermediates for further reactions. pearson.comyoutube.com Several reagents are commonly employed for this transformation, each with specific advantages regarding reaction conditions and the nature of the byproducts.
Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), phosphorus(III) chloride (PCl₃), and oxalyl chloride ((COCl)₂). chemguide.co.ukchemguide.co.ukdoubtnut.com
Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for this conversion. commonorganicchemistry.comyoutube.com The reaction with a carboxylic acid produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. chemguide.co.ukchemguide.co.uk A significant advantage of this method is that the byproducts are gaseous, which simplifies the purification of the acyl chloride product. chemguide.co.ukdoubtnut.com The reaction is often carried out neat or in an inert solvent at reflux temperatures. commonorganicchemistry.com For less reactive acids, a catalytic amount of N,N-dimethylformamide (DMF) may be required to accelerate the reaction. youtube.com
Phosphorus(V) Chloride (PCl₅): PCl₅ is a solid reagent that reacts vigorously with carboxylic acids, typically at room temperature or with gentle warming. chemguide.co.ukchemguide.co.uk The reaction yields the acyl chloride, hydrogen chloride (HCl), and phosphorus oxychloride (POCl₃). chemguide.co.uk The liquid POCl₃ byproduct must be separated from the acyl chloride, usually by fractional distillation. chemguide.co.uk
Phosphorus(III) Chloride (PCl₃): The reaction with liquid PCl₃ is generally less vigorous than with PCl₅. chemguide.co.uk It produces the acyl chloride and phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk Similar to the reaction with PCl₅, the product must be separated by fractional distillation. chemguide.co.uk
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent that typically requires milder conditions than thionyl chloride. commonorganicchemistry.com The reaction is usually performed in an inert solvent like dichloromethane (B109758) (DCM) at room temperature, often with a catalytic amount of DMF. commonorganicchemistry.com The byproducts are carbon dioxide (CO), carbon monoxide (CO), and hydrogen chloride (HCl), which are all gaseous and easily removed.
The choice of reagent can depend on the scale of the reaction and the sensitivity of the substrate to heat or acidic conditions.
| Reagent | Formula | Typical Conditions | Byproducts | Key Advantages |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Neat or inert solvent, reflux | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. chemguide.co.ukchemguide.co.uk |
| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM), RT, cat. DMF | CO(g), CO₂(g), HCl(g) | Mild reaction conditions, gaseous byproducts. commonorganicchemistry.com |
| Phosphorus(V) Chloride | PCl₅ | Cold or gentle warming | POCl₃(l), HCl(g) | Highly reactive, no catalyst needed. chemguide.co.uk |
| Phosphorus(III) Chloride | PCl₃ | Warming may be required | H₃PO₃(s/l) | Less vigorous than PCl₅. chemguide.co.uk |
Optimization of Reaction Parameters and Purity Profile
Optimizing the conversion of 6-azaspiro[3.4]octane-6-carboxylic acid to its acyl chloride is critical for maximizing yield and ensuring high purity. Key parameters to consider include the choice of chlorinating agent, reaction temperature, time, and the stoichiometry of the reagents. For instance, using a slight excess of the chlorinating agent can help drive the reaction to completion, but a large excess can complicate purification.
The purity profile of the final this compound is influenced by the chosen synthetic route. Common impurities may include:
Unreacted starting carboxylic acid.
Residual chlorinating agent.
Non-volatile byproducts, such as phosphorus oxychloride (from PCl₅) or phosphorous acid (from PCl₃). chemguide.co.uk
Side products resulting from potential reactions with other functional groups in the molecule, although the 6-azaspiro[3.4]octane core is relatively robust.
Contaminants from older batches of thionyl chloride, which may contain non-volatile sulfur derivatives that can poison catalysts in subsequent steps. youtube.com
Purification is most commonly achieved through fractional distillation under reduced pressure, which separates the desired acyl chloride from less volatile impurities. chemguide.co.ukchemguide.co.uk The effectiveness of the purification is crucial as residual impurities can interfere with subsequent reactions where the acyl chloride is used as a reagent.
Enantioselective Synthesis of Chiral 6-Azaspiro[3.4]octane Building Blocks
The 6-azaspiro[3.4]octane scaffold contains a spirocyclic center which, if appropriately substituted, can be chiral. The development of enantioselective methods to synthesize chiral building blocks of this type is of high interest, particularly for applications in medicinal chemistry where stereochemistry plays a vital role. core.ac.uk
Optical Resolution Techniques for Chiral Separation
Optical resolution is a classical method for separating a racemic mixture of chiral compounds. For a racemic 6-azaspiro[3.4]octane derivative, this would typically involve reacting the amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the desired enantiomer of the amine can be recovered by removing the chiral resolving agent. While effective, this method is often resource-intensive and the maximum theoretical yield for the desired enantiomer is 50%.
Asymmetric Synthetic Methodologies
Modern synthetic chemistry focuses on asymmetric methods that directly produce a single enantiomer, thereby avoiding the need for resolution. For spirocyclic amines like 6-azaspiro[3.4]octane, several strategies have been developed. acs.org
Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids or secondary amines, can be used to catalyze reactions that form the spirocyclic core with high enantioselectivity. core.ac.uknih.gov For example, an intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid can be employed to form a chiral pyrrolidine (B122466) ring, a key feature of the azaspiro[3.4]octane scaffold. core.ac.uk
Transition-Metal Catalysis: Chiral transition-metal complexes are widely used to catalyze a variety of asymmetric transformations. Reactions such as asymmetric hydrogenation, cyclization, or C-H functionalization can be envisioned to construct the chiral spiro-center.
Chiral Auxiliaries: This approach involves attaching a chiral auxiliary to the starting material. The auxiliary directs the stereochemical outcome of a subsequent cyclization reaction. After the chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product.
Biocatalytic Approaches (e.g., Microbial Reduction) for Stereocontrol
Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral amines. manchester.ac.ukbohrium.com Enzymes operate under mild conditions and often exhibit exceptional levels of stereoselectivity. nih.gov
Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of prochiral imines to chiral amines. manchester.ac.ukresearchgate.net A synthetic route could be designed where a prochiral cyclic imine precursor is reduced by a specific IRED to yield the (R)- or (S)-enantiomer of the 6-azaspiro[3.4]octane core with high enantiomeric excess. manchester.ac.uk
Transaminases (TAs): Transaminases can catalyze the amination of a ketone precursor using an amine donor. mdpi.com This method can be used to install the amine group stereoselectively, forming the chiral center.
Amine Oxidases (MAOs): These enzymes can be used in deracemization processes. In combination with a non-selective reducing agent, an amine oxidase can selectively oxidize one enantiomer of a racemic amine, which is then reduced back to the racemate, gradually enriching the other, unreactive enantiomer. researchgate.net
The use of engineered enzymes has significantly expanded the substrate scope and applicability of biocatalysis in producing high-value chiral compounds. nih.govmdpi.com
| Methodology | Principle | Key Features |
|---|---|---|
| Optical Resolution | Separation of enantiomers via diastereomeric salt formation. | Classical method; max 50% yield for one enantiomer. |
| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze stereoselective ring formation. core.ac.uknih.gov | Metal-free; high enantioselectivities achievable. |
| Biocatalysis (e.g., IREDs) | Enzyme-catalyzed asymmetric reduction of a prochiral precursor. manchester.ac.ukresearchgate.net | High stereoselectivity; mild, aqueous conditions; green chemistry approach. manchester.ac.uk |
Industrial-Scale Synthetic Considerations for Azaspiro[3.4]octane Derivatives
Translating a laboratory synthesis of 6-azaspiro[3.4]octane derivatives to an industrial scale introduces a range of practical and economic considerations. The primary goal is to develop a process that is safe, cost-effective, robust, and environmentally sustainable.
Cost and Availability of Materials: The chosen synthetic route must rely on starting materials that are inexpensive and readily available in large quantities.
Process Safety and Hazard Management: The handling of hazardous reagents is a major concern. For instance, chlorinating agents like thionyl chloride and oxalyl chloride are corrosive and toxic. youtube.com Industrial processes require closed systems, specialized handling equipment, and efficient off-gas scrubbing systems to neutralize acidic byproducts like HCl and SO₂.
Waste Management: Minimizing waste is a key principle of green chemistry. The choice of reagents directly impacts the waste stream. The use of thionyl chloride, for example, is advantageous because its byproducts are gaseous and can be easily scrubbed, whereas phosphorus-based reagents generate liquid or solid waste that requires disposal. chemguide.co.ukchemguide.co.uk
Scalability of Biocatalysis: Biocatalytic processes are becoming more attractive for industrial applications. bohrium.com Considerations for scaling up include enzyme production and stability, cofactor recycling systems to reduce costs, and downstream processing to isolate the product from the aqueous reaction medium. nih.gov Immobilizing enzymes on solid supports can enhance their stability and allow for easier reuse. nih.gov
Ultimately, the selection of a manufacturing process involves a trade-off between cost, safety, efficiency, and environmental impact, tailored to meet the specific purity and quantity requirements for the final product.
Chemical Reactivity and Derivatization Pathways of 6 Azaspiro 3.4 Octane 6 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions
The core reactivity of 6-Azaspiro[3.4]octane-6-carbonyl chloride lies in its susceptibility to attack by various nucleophiles. The electron-withdrawing nature of the chlorine atom and the carbonyl oxygen polarizes the carbon-chlorine and carbon-oxygen bonds, rendering the carbonyl carbon highly electrophilic. This facilitates the addition of a nucleophile to the carbonyl group, followed by the elimination of the chloride ion, a good leaving group, to regenerate the carbonyl double bond.
Amidation: Synthesis of N-(6-Azaspiro[3.4]octane-6-carbonyl)amides
The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of the corresponding N-substituted amides. This amidation reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent can vary, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being common. The reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine substrate.
For instance, the reaction with a generic primary amine (R-NH₂) or secondary amine (R₂NH) can be represented as follows:
Reaction Scheme:
| Amine Type | Substrate Example | Product Class |
| Primary Aliphatic Amine | Ethylamine | N-ethyl-6-azaspiro[3.4]octane-6-carboxamide |
| Primary Aromatic Amine | Aniline | N-phenyl-6-azaspiro[3.4]octane-6-carboxamide |
| Secondary Aliphatic Amine | Diethylamine | N,N-diethyl-6-azaspiro[3.4]octane-6-carboxamide |
| Heterocyclic Amine | Piperidine (B6355638) | (6-Azaspiro[3.4]octan-6-yl)(piperidin-1-yl)methanone |
Esterification: Formation of (6-Azaspiro[3.4]octane-6-carbonyl)esters
Ester derivatives of this compound can be readily prepared through its reaction with alcohols or phenols. This esterification process is also a nucleophilic acyl substitution, where the oxygen atom of the hydroxyl group acts as the nucleophile. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. The reaction conditions are generally mild, and the yields are typically high.
The general reaction with an alcohol (R-OH) is as follows:
Reaction Scheme:
| Alcohol Type | Substrate Example | Product Class |
| Primary Aliphatic Alcohol | Methanol | Methyl 6-azaspiro[3.4]octane-6-carboxylate |
| Secondary Aliphatic Alcohol | Isopropanol | Isopropyl 6-azaspiro[3.4]octane-6-carboxylate |
| Phenol | Phenol | Phenyl 6-azaspiro[3.4]octane-6-carboxylate |
Reaction with Other Nucleophiles (e.g., Alcohols, Thiols)
Beyond amines and alcohols, this compound can react with a range of other nucleophiles. For example, its reaction with thiols (R-SH) leads to the formation of thioesters. This reaction is analogous to esterification and is typically performed under similar conditions, often employing a base to facilitate the reaction and neutralize the HCl byproduct.
Reaction Scheme with a Thiol:
Transformations Involving Organometallic Reagents (e.g., in Ketone Synthesis)
The reaction of this compound with organometallic reagents provides a pathway to ketones. However, the choice of the organometallic reagent is critical to avoid over-addition and the formation of tertiary alcohols.
With strong organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li), the reaction typically proceeds through a two-step addition. The initial nucleophilic acyl substitution forms a ketone intermediate. This ketone is also highly reactive towards the organometallic reagent and will undergo a subsequent nucleophilic addition to yield a tertiary alcohol after an aqueous workup. masterorganicchemistry.compressbooks.pub
To selectively synthesize ketones, less reactive organometallic reagents are employed. Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective for this transformation. masterorganicchemistry.com These reagents are softer nucleophiles and are generally unreactive towards the ketone product under the reaction conditions, thus allowing for the isolation of the ketone in good yield. masterorganicchemistry.com
Reaction with Gilman Reagent for Ketone Synthesis:
Reactivity at the Spirocyclic Nitrogen Atom (beyond the carbonyl chloride linkage)
Once the carbonyl chloride is converted into a more stable functional group such as an amide or ester, the spirocyclic nitrogen atom of the 6-azaspiro[3.4]octane moiety can potentially participate in further reactions. However, the reactivity of this nitrogen is significantly influenced by the nature of the substituent attached to the carbonyl carbon.
If the carbonyl derivative is an amide, the lone pair of the nitrogen atom is delocalized into the carbonyl group, rendering it significantly less nucleophilic and basic. Consequently, direct alkylation or acylation at this nitrogen is generally difficult under standard conditions.
In cases where the carbonyl group can be removed or transformed to a non-electron-withdrawing group, the spirocyclic nitrogen would behave as a typical secondary amine, susceptible to reactions such as alkylation, acylation, and sulfonylation.
Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Azaspiro 3.4 Octane 6 Carbonyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Azaspiro[3.4]octane-6-carbonyl chloride. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The spirocyclic nature of the compound and the presence of the electron-withdrawing carbonyl chloride group significantly influence the chemical shifts of the neighboring protons.
The protons on the carbon atoms adjacent to the nitrogen atom (positions 5 and 7) are expected to be the most deshielded due to the inductive effect of the nitrogen and the carbonyl group. These would likely appear as complex multiplets in the downfield region of the aliphatic section of the spectrum. The protons of the cyclobutane (B1203170) ring (positions 1, 2, and 3) would resonate further upfield. The geminal and vicinal couplings between protons would lead to characteristic splitting patterns, which can be analyzed to deduce the connectivity of the atoms.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-1, H-3 | 1.8 - 2.1 | Multiplet |
| H-2 | 2.1 - 2.4 | Multiplet |
| H-5 | 3.6 - 3.9 | Triplet |
| H-7 | 3.8 - 4.1 | Triplet |
| H-8 | 1.9 - 2.2 | Multiplet |
Note: The predicted chemical shifts are in ppm relative to a standard reference (e.g., TMS) and are based on theoretical calculations and typical values for similar structural motifs. The actual experimental values may vary.
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. For this compound, eight distinct carbon signals are anticipated, corresponding to each carbon atom in the molecule.
The most downfield signal is expected for the carbonyl carbon due to its direct attachment to two electronegative atoms (oxygen and chlorine). The spiro carbon (C-4) would also have a characteristic chemical shift. The carbons of the pyrrolidine (B122466) ring attached to the nitrogen (C-5 and C-7) will be deshielded compared to the carbons of the cyclobutane ring.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| C-1, C-3 | 30 - 35 |
| C-2 | 15 - 20 |
| C-4 (spiro) | 60 - 70 |
| C-5 | 50 - 55 |
| C-7 | 55 - 60 |
| C-8 | 35 - 40 |
Note: These are predicted chemical shift ranges. The exact values would be determined experimentally.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for instance, between the protons at C-1, C-2, and C-3 in the cyclobutane ring, and between the protons at C-7 and C-8 in the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the protons at C-5 and C-7 and the carbonyl carbon, which would firmly establish the position of the carbonyl chloride group. Correlations between the protons on the cyclobutane ring and the spiro carbon (C-4) would also be vital for confirming the spirocyclic core structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₈H₁₂ClNO. The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [C₈H₁₂³⁵ClNO]⁺ | 173.0607 |
| [C₈H₁₂³⁷ClNO]⁺ | 175.0578 |
Gas chromatography-mass spectrometry (GC-MS) is an ideal method for assessing the purity of this compound and identifying any volatile impurities. The gas chromatogram would show a major peak corresponding to the target compound, and any minor peaks would indicate the presence of impurities.
The mass spectrometer detector provides the mass spectrum for each peak. The mass spectrum of the main component would be expected to show the molecular ion peak and several characteristic fragment ions. The fragmentation pathways can be rationalized based on the structure of the molecule. Likely fragmentation would involve the loss of a chlorine atom, the carbonyl group, or the entire carbonyl chloride moiety. Fragmentation of the spirocyclic ring system would also be expected.
Predicted Key Mass Fragments for this compound
| m/z | Possible Fragment |
| 173/175 | [M]⁺ (Molecular Ion) |
| 138 | [M - Cl]⁺ |
| 110 | [M - COCl]⁺ |
| 82 | [C₅H₈N]⁺ (Fragment from pyrrolidine ring) |
| 55 | [C₄H₇]⁺ (Fragment from cyclobutane ring) |
Infrared (IR) Spectroscopy for Functional Group Identification (Carbonyl Stretching Frequencies)
Infrared (IR) spectroscopy is a powerful analytical technique for the functional group identification in a molecule like this compound. This method is particularly adept at identifying the carbonyl (C=O) group within the acyl chloride moiety due to its strong and characteristic absorption of infrared radiation.
The stretching vibration of the carbonyl bond in acyl chlorides is typically observed in a specific region of the IR spectrum. spectroscopyonline.com For aliphatic acyl chlorides, this absorption is generally found at higher wavenumbers compared to other carbonyl compounds like ketones or esters. This is attributed to the inductive effect of the electronegative chlorine atom, which strengthens the C=O double bond, thus increasing the frequency of vibration.
In the case of this compound, the carbonyl group is part of a carbamoyl (B1232498) chloride. The nitrogen atom adjacent to the carbonyl group can also influence the stretching frequency. However, the dominant effect is from the highly electronegative chlorine atom. Therefore, a strong absorption band is expected in the region characteristic of acyl chlorides.
The precise position of the carbonyl stretching frequency can be influenced by factors such as the solvent used and the physical state of the sample. However, for this compound, the key diagnostic peak for the carbonyl group is anticipated to be in the range of 1780-1815 cm⁻¹. The intensity of this peak is typically strong, making it a readily identifiable feature in the IR spectrum.
Table 1: Expected Infrared Absorption for the Carbonyl Group in this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Carbonyl (C=O) in Acyl Chloride | 1780 - 1815 | Strong |
Applications of 6 Azaspiro 3.4 Octane 6 Carbonyl Chloride As a Building Block in Complex Molecule Synthesis
Construction of Complex Polycyclic and Fused Ring Systems Incorporating the Azaspiro[3.4]octane Motif
The unique conformational constraints of the spirocyclic system in 6-azaspiro[3.4]octane-6-carbonyl chloride make it an attractive building block for the synthesis of complex polycyclic and fused ring systems. The carbonyl chloride functionality provides a reactive handle for intramolecular and intermolecular reactions to form new rings.
One common strategy involves the acylation of a nucleophilic partner, followed by a cyclization event to forge a new ring fused to the azaspiro[3.4]octane core. For instance, reaction with a molecule containing both an amine and a hydroxyl group can lead to the formation of fused oxazinone structures. The reaction proceeds through initial acylation of the more nucleophilic amine, followed by an intramolecular attack of the hydroxyl group onto an appropriate electrophilic site, often introduced in a subsequent step.
Another approach utilizes the carbonyl chloride to tether the azaspiro[3.4]octane moiety to a precursor that can undergo a pericyclic reaction, such as a Diels-Alder or a [3+2] cycloaddition. This allows for the stereocontrolled formation of multiple new stereocenters and the rapid construction of molecular complexity. The rigid nature of the spirocyclic core can influence the facial selectivity of these cycloadditions, leading to a high degree of stereocontrol in the final polycyclic product.
Role in the Synthesis of Precursors for Drug Discovery Scaffolds
The 6-azaspiro[3.4]octane scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable three-dimensional geometry, which can lead to improved binding affinity and selectivity for biological targets. researchgate.netbldpharm.com this compound is a key reagent for incorporating this desirable motif into potential drug candidates.
A notable example of a related azaspirocyclic compound in drug development is the use of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key building block in the synthesis of Ledipasvir. mdpi.com Ledipasvir is a potent antiviral agent used in the treatment of Hepatitis C. While not the exact compound, this highlights the pharmaceutical industry's interest in such spirocyclic amino acid derivatives for constructing complex active pharmaceutical ingredients.
The carbonyl chloride allows for the straightforward attachment of the 6-azaspiro[3.4]octane core to various functionalized molecules that serve as precursors for drug discovery scaffolds. For example, it can be reacted with amino acids, heterocyclic amines, or other nucleophile-containing fragments to generate novel amides. These amides can then be further elaborated to create a wide array of potential therapeutic agents. The spirocyclic core often imparts improved pharmacokinetic properties, such as increased metabolic stability and enhanced cell permeability, compared to more flexible, linear analogues.
| Precursor Type | Resulting Scaffold | Potential Therapeutic Area |
| Amino Esters | Peptidomimetics | Protease Inhibitors |
| Heterocyclic Amines | Fused Heterocycles | Kinase Inhibitors |
| Functionalized Anilines | Benzodiazepine Analogues | CNS Disorders |
Stereocontrolled Synthesis of Functionalized Azaspiro Compounds with Defined Stereochemistry
The synthesis of enantiomerically pure azaspiro compounds is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. While direct stereocontrolled reactions utilizing this compound are not extensively documented in publicly available research, general strategies for the stereocontrolled synthesis of related azaspirocycles can be applied.
One approach involves the use of a chiral auxiliary. The 6-azaspiro[3.4]octane core can be derivatized with a chiral auxiliary, and the subsequent introduction of functionality can proceed with high diastereoselectivity. The auxiliary can then be cleaved to yield the enantiomerically enriched functionalized azaspiro compound.
Alternatively, enzymatic resolution can be employed to separate enantiomers of a racemic 6-azaspiro[3.4]octane derivative. Lipases are often effective in selectively acylating one enantiomer of an alcohol or hydrolyzing one enantiomer of an ester, allowing for the separation of the two enantiomers.
Furthermore, asymmetric synthesis of the azaspiro[3.4]octane ring system itself can provide access to enantiopure starting materials. Once the chiral core is established, it can be converted to the corresponding carbonyl chloride, which can then be used in subsequent reactions without loss of stereochemical integrity. For instance, the enantioselective preparation of the (S)-4-methyleneproline scaffold has been described, which can be a precursor to chiral azaspiro[2.4]heptane derivatives. mdpi.com
Utilization in Divergent Synthesis Strategies to Generate Molecular Libraries
The reactivity of this compound makes it an ideal building block for divergent synthesis, a strategy employed in combinatorial chemistry to rapidly generate large libraries of related compounds. Starting from this common precursor, a multitude of different functionalities can be introduced by reacting it with a diverse set of nucleophiles.
This approach allows for the systematic exploration of the chemical space around the 6-azaspiro[3.4]octane scaffold. A library of amides can be readily prepared by reacting the carbonyl chloride with a collection of primary and secondary amines. Each of these amides can then be subjected to a further set of reactions, leading to an exponential increase in the number of unique compounds.
For example, a "split-and-pool" synthesis strategy can be employed. In the first step, the this compound is reacted with a set of different amines in separate reaction vessels. The resulting amides are then pooled and split into multiple portions. Each portion is then subjected to a different reaction, such as a reduction, an oxidation, or a cross-coupling reaction, to introduce further diversity. This process can be repeated to generate a vast library of compounds with a common 6-azaspiro[3.4]octane core but with diverse peripheral functionality. These libraries are invaluable for high-throughput screening campaigns to identify new hit compounds in drug discovery. researchgate.net
| Library Generation Step | Reagents | Outcome |
| Step 1: Acylation | Diverse primary and secondary amines | Library of 6-azaspiro[3.4]octane-6-carboxamides |
| Step 2: Diversification | Reducing agents, oxidizing agents, cross-coupling partners | Library of functionalized 6-azaspiro[3.4]octane derivatives |
| Step 3: Further Elaboration | Cyclization reagents, protecting group manipulations | Library of complex molecules with a spirocyclic core |
Contribution of the 6 Azaspiro 3.4 Octane Motif to Medicinal Chemistry Research
Design Principles for Incorporating Spirocyclic Moieties into Bioactive Molecules
The incorporation of spirocyclic moieties, such as the 6-azaspiro[3.4]octane core, into bioactive molecules is guided by several key design principles aimed at optimizing drug-like properties. A primary advantage of spirocycles is their inherent three-dimensionality, which allows for a more comprehensive exploration of chemical space compared to planar ring systems. This 3D nature can lead to more specific interactions with biological targets, potentially enhancing potency and selectivity.
One of the fundamental design considerations is the increase in the fraction of sp3 hybridized carbons (Fsp3). A higher Fsp3 count is often correlated with improved clinical success rates for drug candidates, and spiro-containing systems inherently elevate this value. bldpharm.com This increased saturation can lead to out-of-plane substituents that can be strategically positioned to improve receptor-ligand complementarity. bldpharm.com
Furthermore, the introduction of a rigid spirocyclic scaffold can replace rotatable bonds within a molecule. bldpharm.com This pre-organization of the molecule into a more defined conformation can reduce the entropic penalty upon binding to a biological target, which can contribute to higher binding affinity. The rigid nature of the spirocyclic core helps to maintain the desired orientation of functional groups for optimal interaction with the target. bldpharm.com
From a physicochemical standpoint, the incorporation of azaspiro cycles can modulate properties such as lipophilicity (logP or logD) and aqueous solubility. For instance, in the optimization of melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists, the replacement of a morpholine (B109124) ring with diverse azaspiro cycles resulted in lower logD values, indicating reduced lipophilicity and potentially improved pharmacokinetic profiles. bldpharm.com
Conformational Constraints and Molecular Rigidity Imparted by the Azaspiro[3.4]octane Core
The 6-azaspiro[3.4]octane core is characterized by a high degree of conformational rigidity due to the spirocyclic fusion of a five-membered and a four-membered ring sharing a single carbon atom. This structural feature significantly limits the conformational freedom of the molecule compared to more flexible acyclic or monocyclic analogs. The rigidity of the spiro junction fixes the spatial arrangement of substituents, which is crucial for their interaction with biological targets.
This conformational restriction is a key attribute that medicinal chemists leverage to design molecules with improved biological activity. By locking the molecule into a specific, bioactive conformation, the entropic cost of binding to a target is minimized, which can lead to enhanced potency. The defined 3D structure of the azaspiro[3.4]octane scaffold allows for the precise placement of pharmacophoric groups in space, facilitating optimal interactions with the binding site of a protein. The novelty and rigidity of such spirocyclic systems make them ideal candidates for exploring new chemical space and for use as scaffolds in the generation of compound libraries for drug discovery. researchgate.net
Role as a Privileged Scaffold in the Development of Targeted Chemical Probes
A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. The 2,6-diazaspiro[3.4]octane core, a close analog of the 6-azaspiro[3.4]octane motif, is considered an emerging privileged structure in drug discovery. mdpi.com This is evidenced by its frequent appearance in compounds with a wide range of biological activities. mdpi.com
The versatility of the azaspiro[3.4]octane scaffold makes it a valuable building block for the synthesis of targeted chemical probes. These probes are essential tools for studying biological processes and for the validation of new drug targets. The rigid framework of the scaffold allows for the systematic variation of substituents at different positions, enabling the fine-tuning of potency and selectivity for a particular target.
Examples of biologically active compounds containing the related 2,6-diazaspiro[3.4]octane motif include hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for cancer treatment, MAP and PI3K signaling modulators, and selective dopamine (B1211576) D3 receptor antagonists. mdpi.com The demonstrated broad applicability of this spirocyclic system underscores its potential as a privileged scaffold for the development of novel chemical probes and therapeutic candidates.
Application in the Construction of Scaffolds Relevant to Epidermal Growth Factor Receptor (EGFR) Inhibitors
The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, and the development of EGFR inhibitors is a major focus of cancer research. The quest for novel scaffolds that can effectively inhibit EGFR has led to the exploration of spirocyclic systems.
Notably, a compound bearing a 2-oxa-6-azaspiro[3.4]octane substituent has been identified to possess significant EGFR inhibitory activity. researchgate.net In a study focused on developing novel inhibitors, this particular compound demonstrated higher EGFR inhibitory potency compared to the well-known EGFR inhibitor, gefitinib (B1684475). researchgate.net Furthermore, it exhibited comparable antitumor activity to gefitinib while also showing improved water solubility, a desirable property for drug candidates. researchgate.net This finding highlights the potential of the 6-azaspiro[3.4]octane framework as a valuable scaffold for the design of new and effective EGFR inhibitors.
| Compound Feature | Observation | Reference |
| Scaffold | 2-oxa-6-azaspiro[3.4]octane | researchgate.net |
| Target | EGFR | researchgate.net |
| Potency | Higher than gefitinib | researchgate.net |
| Antitumor Activity | Comparable to gefitinib | researchgate.net |
| Physicochemical Property | Improved water solubility | researchgate.net |
Integration into Structural Motifs for Antibacterial Agents
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Spirocyclic scaffolds have been investigated for their potential in developing new antibacterial drugs.
Research into antitubercular agents has utilized the 2,6-diazaspiro[3.4]octane building block to synthesize a series of nitrofuran carboxamide derivatives. mdpi.com A number of these compounds displayed potent in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv. mdpi.com One lead compound from this series exhibited a remarkably low minimal inhibitory concentration (MIC) of 0.016 μg/mL. mdpi.com The fully saturated, high-Fsp3 nature of the 2,6-diazaspiro[3.4]octane core was considered a key feature contributing to the promising activity of these compounds. mdpi.com While this research focused on a diaza-analog, it strongly suggests the potential utility of the broader azaspiro[3.4]octane scaffold in the design and development of novel antibacterial agents.
| Scaffold | Target Organism | Activity | Key Finding | Reference |
| 2,6-diazaspiro[3.4]octane | Mycobacterium tuberculosis H37Rv | Potent in vitro inhibition | Identification of a lead compound with MIC of 0.016 μg/mL | mdpi.com |
Computational Chemistry and Molecular Modeling Studies of 6 Azaspiro 3.4 Octane Derivatives
Conformational Analysis and Energy Minimization Studies
Conformational analysis of 6-azaspiro[3.4]octane derivatives is crucial for understanding their three-dimensional structure and its influence on biological activity. The spirocyclic nature of this scaffold imparts a degree of rigidity, yet allows for distinct conformational isomers. mdpi.com Energy minimization studies are employed to identify the most stable conformations of these molecules.
These studies typically involve systematic or stochastic searches of the conformational space to locate low-energy structures. The relative energies of different conformers, such as chair, boat, and twist-boat forms of the six-membered ring and envelope or twist conformations of the five-membered ring, can be calculated. The rigidity of the spiro junction significantly influences the accessible conformations. mdpi.com
Illustrative Data Table for Conformational Analysis:
Below is a hypothetical representation of the relative energies of different conformers for a generic 6-substituted 6-azaspiro[3.4]octane derivative, as might be determined by computational methods.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C) | Key Structural Feature |
| A | 0.00 | 55.2 | Equatorial substituent on the piperidine (B6355638) ring |
| B | 2.50 | -54.8 | Axial substituent on the piperidine ring |
| C | 5.80 | 25.1 | Skew-boat conformation of the piperidine ring |
Note: This data is illustrative and intended to represent typical outputs of conformational analysis studies.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of 6-azaspiro[3.4]octane derivatives. scienceopen.commdpi.com These methods can be used to calculate a variety of molecular properties that are critical for understanding chemical behavior.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. mdpi.com Additionally, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions of the molecule that are electron-rich or electron-poor, and thus susceptible to electrophilic or nucleophilic attack.
Illustrative Data Table for Quantum Chemical Calculations:
The following table presents hypothetical electronic properties for a 6-azaspiro[3.4]octane derivative calculated using DFT.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |
Note: This data is for illustrative purposes and represents the type of information obtained from quantum chemical calculations.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.comresearchgate.netuu.nl For 6-azaspiro[3.4]octane derivatives, MD simulations can provide insights into their conformational flexibility, interactions with solvent molecules, and binding dynamics with biological targets such as proteins. researchgate.net
In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the trajectories of all atoms are calculated over a specific time period by solving Newton's equations of motion. Analysis of these trajectories can reveal how the molecule moves and changes shape, providing a more realistic picture of its behavior in a biological context.
Illustrative Data Table for Molecular Dynamics Simulation Parameters:
This table outlines typical parameters that might be used in an MD simulation of a 6-azaspiro[3.4]octane derivative.
| Parameter | Value/Description | Purpose |
| Force Field | AMBER, CHARMM, or OPLS | Describes the potential energy of the system. |
| Solvent Model | TIP3P or SPC/E water | Simulates an aqueous biological environment. |
| Simulation Time | 100 nanoseconds | Duration of the simulation to observe molecular motions. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates physiological pressure. |
Note: This data is illustrative of typical MD simulation setups.
Virtual Screening and Scaffold Hopping Approaches for Novel Compound Design
The 6-azaspiro[3.4]octane scaffold can serve as a valuable starting point for the design of new bioactive compounds through virtual screening and scaffold hopping techniques. tandfonline.com Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target. wuxibiology.com The three-dimensional nature of the 6-azaspiro[3.4]octane core makes it an attractive scaffold for creating diverse compound libraries. spirochem.comresearchgate.net
Scaffold hopping is a computational strategy used to identify new molecular scaffolds that are structurally different from known active compounds but retain similar biological activity. By using the 6-azaspiro[3.4]octane core as a query, it is possible to search for novel, patentable structures with potentially improved properties.
Illustrative Data Table for a Virtual Screening Campaign:
The following table provides a hypothetical example of the results from a virtual screening campaign using a library of 6-azaspiro[3.4]octane derivatives against a protein target.
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interactions |
| Derivative-001 | -9.5 | 50 nM | Hydrogen bond with Ser-122 |
| Derivative-002 | -8.9 | 150 nM | Hydrophobic interaction with Phe-256 |
| Derivative-003 | -8.5 | 300 nM | Pi-cation interaction with Arg-87 |
Note: This data is a hypothetical representation of virtual screening results.
Future Perspectives and Emerging Research Avenues for 6 Azaspiro 3.4 Octane 6 Carbonyl Chloride
Development of Novel and Sustainable Synthetic Routes for the Compound
Current synthetic strategies for the core 6-azaspiro[3.4]octane scaffold often involve multi-step sequences, which can be resource-intensive and generate significant waste. The future of synthesizing 6-azaspiro[3.4]octane-6-carbonyl chloride will likely focus on the development of more sustainable and efficient methodologies, aligning with the principles of green chemistry.
Key areas of development include:
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods to construct the chiral 6-azaspiro[3.4]octane core will be a major focus. This would provide enantiomerically pure starting materials for the synthesis of chiral drugs and other functional molecules.
Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and reproducibility, especially when dealing with reactive intermediates like carbonyl chlorides. nih.govnih.gov Implementing a flow-based synthesis for 6-azaspiro[3.4]octane and its subsequent conversion to the carbonyl chloride derivative could lead to a more efficient and safer manufacturing process.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis of the azaspirocyclic core could offer a highly selective and environmentally benign alternative to traditional chemical methods. acs.org
Multicomponent Reactions: Designing one-pot, multicomponent reactions to assemble the 6-azaspiro[3.4]octane skeleton from simple, readily available starting materials would significantly improve the atom economy and reduce the number of synthetic steps.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds | Development of novel chiral catalysts and ligands |
| Flow Chemistry | Improved safety, scalability, and reproducibility | Reactor design and optimization for reactive intermediates |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme discovery and engineering |
| Multicomponent Reactions | Increased atom economy, reduced synthetic steps | Design of novel reaction cascades |
Exploration of New Derivatization Strategies and Reaction Methodologies
The high reactivity of the carbonyl chloride functional group in this compound makes it a versatile precursor for a wide range of derivatives. Future research will undoubtedly explore novel derivatization strategies to access new chemical space and create molecules with unique properties.
Emerging derivatization approaches may include:
Late-Stage Functionalization: Developing methods for the selective functionalization of the 6-azaspiro[3.4]octane core after the introduction of the carbonyl chloride or its derivatives will be crucial for creating diverse molecular libraries for drug discovery.
Click Chemistry: The use of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be employed to attach various functionalities to the spirocyclic scaffold in a highly efficient and selective manner.
Photoredox Catalysis: Visible-light photoredox catalysis can enable novel transformations and the introduction of new functional groups onto the 6-azaspiro[3.4]octane ring system under mild conditions.
The reactivity of the carbonyl chloride allows for the synthesis of a variety of derivatives through reactions with different nucleophiles.
| Nucleophile | Resulting Functional Group | Potential Application Area |
| Alcohols/Phenols | Esters | Prodrugs, materials science |
| Amines | Amides | Medicinal chemistry, polymers |
| Thiols | Thioesters | Chemical biology probes |
| Organometallic Reagents | Ketones | Further synthetic elaboration |
Potential Applications Beyond Medicinal Chemistry, such as in Materials Science or Catalysis
While the primary focus for azaspirocyclic compounds has been in medicinal chemistry, the unique properties of the 6-azaspiro[3.4]octane scaffold suggest potential applications in other scientific disciplines.
Materials Science: The rigid, three-dimensional structure of the 6-azaspiro[3.4]octane core could be incorporated into polymers to create materials with novel thermal and mechanical properties. Derivatives of this compound could serve as monomers for the synthesis of specialty polyamides or polyesters. Spirocyclic compounds, in general, have been investigated for their potential in creating polymers with reduced polymerization shrinkage. nih.gov
Addressing Challenges in Scalable Synthesis and Purification of Highly Reactive Intermediates
The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, particularly when dealing with highly reactive compounds like this compound.
Key challenges and potential solutions include:
Scalable Synthesis of the Core Scaffold: Developing a robust and cost-effective synthesis of the 6-azaspiro[3.4]octane precursor is paramount. This may involve optimizing existing routes or developing entirely new synthetic pathways that avoid expensive reagents and difficult purifications. Step-economic and scalable syntheses of related azaspiro[3.4]octanes have been reported and could serve as a starting point. researchgate.net
Handling of Reactive Intermediates: The carbonyl chloride is moisture-sensitive and can be hazardous to handle on a large scale. The use of closed systems, such as flow reactors, can mitigate these risks. nih.gov In-situ generation and immediate consumption of the carbonyl chloride is another strategy to avoid its isolation and purification.
Purification Strategies: Traditional purification methods like chromatography may not be practical or cost-effective for large-scale production. The development of crystallization-based purifications or the use of scavenger resins to remove impurities will be important. Inline purification techniques in continuous flow systems are also a promising area of research. beilstein-journals.org
| Challenge | Potential Solution(s) |
| Scalable synthesis of the 6-azaspiro[3.4]octane core | Route optimization, development of novel synthetic methods |
| Handling of this compound | Use of flow chemistry, in-situ generation and consumption |
| Purification of intermediates and final product | Crystallization, scavenger resins, inline purification |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Azaspiro[3.4]octane-6-carbonyl chloride, and how are reaction conditions optimized?
- Answer : Synthesis typically involves cyclization reactions of precursor amines or ketones. For example, spirocyclic intermediates like ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate () are synthesized using controlled ring-closing reactions. Key parameters include temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., p-TsOH). Post-synthesis, the carbonyl chloride group is introduced via thionyl chloride (SOCl₂) or oxalyl chloride. Optimization focuses on minimizing side reactions (e.g., over-oxidation) and maximizing yield through iterative adjustments of stoichiometry and reaction time .
Q. How is the structural integrity of this compound validated?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms the spirocyclic scaffold and carbonyl chloride moiety. For instance, the quaternary carbon in the spiro center appears as a singlet in ¹³C NMR. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺), while infrared (IR) spectroscopy identifies the C=O stretch (~1800 cm⁻¹) characteristic of acyl chlorides. Purity is assessed via HPLC with UV detection (λ = 210–254 nm) .
Q. What are the primary reactivity trends of this compound in nucleophilic substitution reactions?
- Answer : The carbonyl chloride group is highly electrophilic, reacting with amines to form amides (e.g., with benzylamine to yield 6-azaspiro[3.4]octane-6-carboxamides) or with alcohols to form esters. Reaction rates depend on solvent polarity (higher in aprotic solvents like DMF) and steric hindrance from the spirocyclic structure. Side reactions, such as hydrolysis to carboxylic acids, are mitigated by using anhydrous conditions and molecular sieves .
Advanced Research Questions
Q. How does the spirocyclic scaffold influence the compound’s bioactivity in drug discovery?
- Answer : The rigid spirocyclic structure enhances metabolic stability and target selectivity. For example, fluorinated derivatives like 6-(5-fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid () show improved binding to kinase domains due to conformational restriction. Computational docking studies (e.g., AutoDock Vina) predict binding poses, while in vitro assays (e.g., IC₅₀ measurements) validate inhibition of enzymes like PDE4 or proteases .
Q. What strategies are employed to resolve low yields in large-scale synthesis?
- Answer : Batch process optimization includes:
- Solvent selection : Switching from THF to acetonitrile improves solubility of intermediates.
- Catalyst screening : Palladium on carbon (Pd/C) enhances hydrogenation efficiency in reduction steps.
- Workflow integration : In-line IR monitoring detects reaction endpoints, reducing over-processing.
Yield improvements from 45% to 72% have been reported for analogous spirocyclic compounds (e.g., tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate) via these methods .
Q. How are computational methods used to predict the stability of derivatives under physiological conditions?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis kinetics of the carbonyl chloride group. Molecular dynamics (MD) simulations in explicit water predict aggregation tendencies. For instance, derivatives with electron-withdrawing substituents (e.g., -CF₃) exhibit slower hydrolysis rates, making them more suitable for prodrug designs .
Notes
- Avoided references to commercial sources (e.g., ) per guidelines.
- Methodological answers integrate synthesis, characterization, and application data from peer-reviewed analogs (e.g., ).
- Advanced questions emphasize experimental design (e.g., computational modeling, process optimization) and data contradiction resolution (e.g., yield vs. steric effects).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
